

A critical review of Lornoxicam versus competitor compounds in preclinical studies

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Compound of Interest

Compound Name: Lornoxicam

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Lornoxicam: A Critical Preclinical Review Against Competitor NSAIDs

For Researchers, Scientists, and Drug Development Professionals

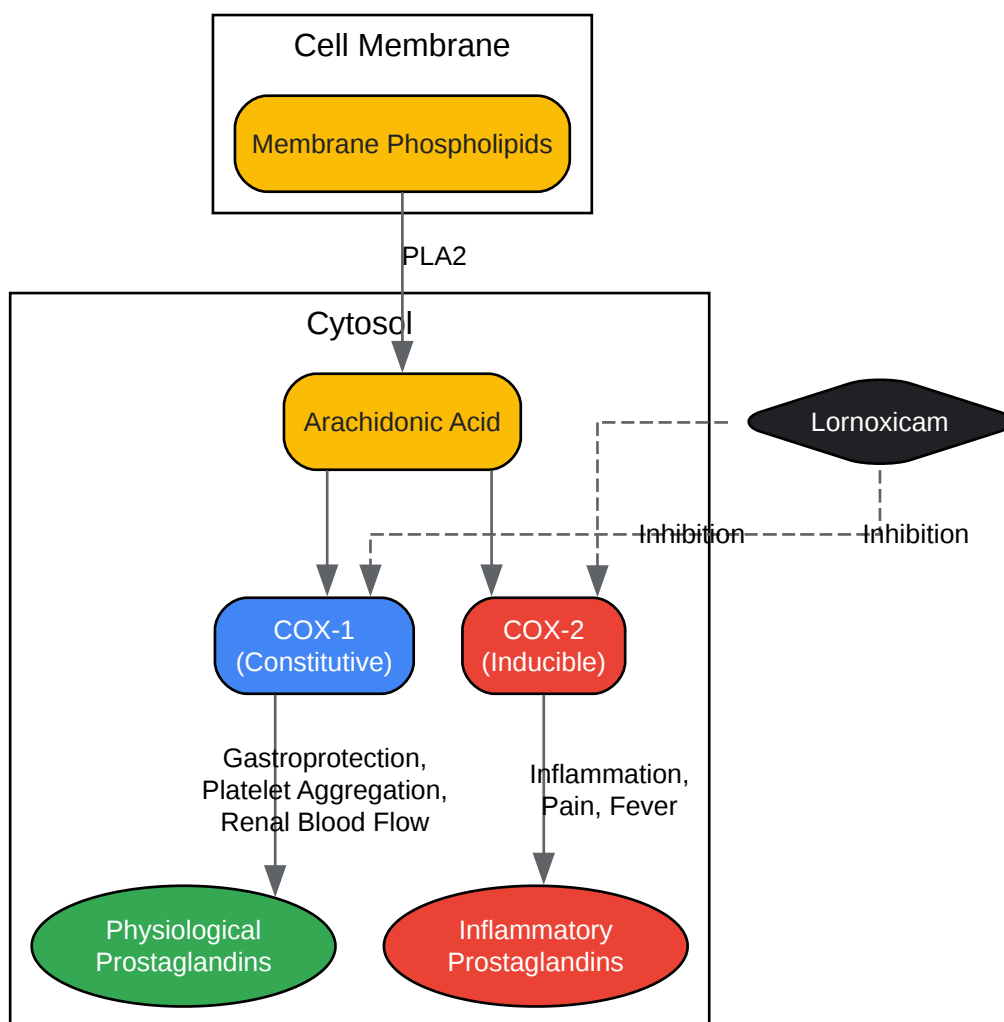
This guide provides a critical, objective comparison of lornoxicam's preclinical performance against a panel of commonly used non-steroidal anti-inflammatory drugs (NSAIDs). By synthesizing available experimental data, this review aims to offer a clear perspective on the pharmacological profile of lornoxicam for research and drug development purposes.

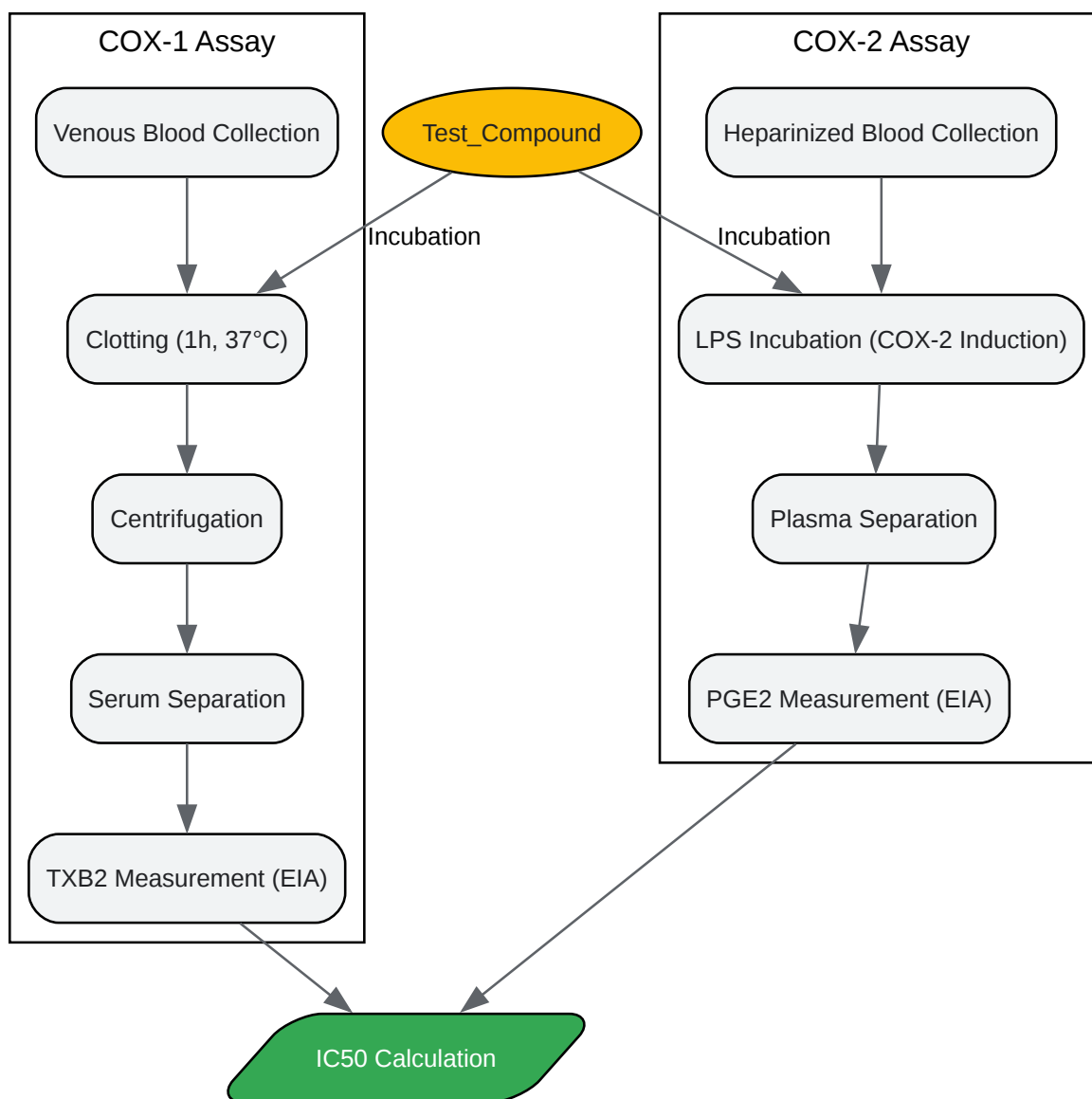
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Lornoxicam, like other NSAIDs, exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.^[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.^[1] The relative inhibition of COX-1 and COX-2 is a critical determinant of an NSAID's efficacy and safety profile. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining renal function, while COX-2 is induced during inflammation.^[1]

A balanced inhibition of both COX-1 and COX-2 may offer a favorable therapeutic window, combining potent anti-inflammatory and analgesic effects with a reduced risk of certain side

effects.[1] In vitro studies have demonstrated that lornoxicam is a potent and balanced inhibitor of both COX-1 and COX-2.[2]





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References

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- 2. Portico [access.portico.org]
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